Structural Comparison of Tertiary Alcohol Presence vs. Non-Hydroxylated Analog
The target compound possesses a tertiary alcohol at C5, whereas the closest commercial analog, tert-butyl (5-methylhex-1-en-3-yl)carbamate (CAS 107202-41-5), lacks this functional group entirely . The target compound has a molecular formula of C12H23NO3 (MW 229.32) with 3 hydrogen bond acceptors and 2 hydrogen bond donors, while the analog has C12H21NO2 (MW 213.32) with 2 acceptors and 1 donor. This fundamental difference in hydrogen-bonding capacity directly impacts solubility, chromatographic behavior (Rf values), and the potential for intra- or intermolecular interactions during synthesis, though no direct head-to-head experimental data comparing their performance in a specific reaction was found.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | tert-Butyl (5-methylhex-1-en-3-yl)carbamate: 1 |
| Quantified Difference | Difference of +1 HBD |
| Conditions | Structural/smiles analysis |
Why This Matters
The additional hydrogen bond donor directly influences molecular recognition and solubility, critical for the compound's utility in fragment-based screening or as a chiral building block where non-covalent interactions guide selectivity; procurement should be driven by the need for this specific profile.
